molecular formula C6H14ClN B1475059 N,3-Dimethylcyclobutanamine hydrochloride CAS No. 1445951-89-2

N,3-Dimethylcyclobutanamine hydrochloride

Cat. No.: B1475059
CAS No.: 1445951-89-2
M. Wt: 135.63 g/mol
InChI Key: XNIFCXUKUXTKIR-UHFFFAOYSA-N
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Description

N,3-Dimethylcyclobutanamine hydrochloride (CAS Number: 1445951-89-2) is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.63 g/mol . It is supplied as a fine research chemical for use in laboratory and chemical research applications . As a cyclobutane derivative, this amine hydrochloride salt is of interest in organic synthesis and medicinal chemistry for the exploration of novel chemical spaces and the development of new pharmacologically active molecules . The salt form typically offers improved stability and handling properties compared to the free base. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex heterocyclic compounds . Its structure, confirmed by canonical SMILES notation (CC1CC(C1)NC.Cl), features a cyclobutane ring substituted with both N-methyl and 3-methyl groups . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,3-dimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(4-5)7-2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFCXUKUXTKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,3-Dimethylcyclobutanamine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with two methyl groups attached to the nitrogen atom. This unique configuration may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that cyclobutane-containing compounds exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of this compound have not been extensively studied in isolation but can be inferred from related compounds.

Antimicrobial Activity

Cyclobutane derivatives have shown promising antimicrobial properties. For instance, studies on cyclobutane-functionalized fatty acids revealed significant inhibitory effects against various bacterial strains, including E. coli and Mycobacterium smegmatis . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Cyclobutane alkaloids have been documented for their antitumor properties. Research on compounds derived from natural sources has identified over 60 biologically active cyclobutane-containing alkaloids with confirmed antitumor activity . These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of cyclobutane derivatives against E. coli in minimal media. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to control drugs, suggesting enhanced antibacterial potency under specific conditions .
  • Case Study on Neurotrophic Factor Expression :
    Research involving cyclobutane alkaloids demonstrated increased expression of nerve growth factor (NGF) mRNA in human astrocytoma cells when treated with certain derivatives. This suggests potential neuroprotective effects which could be relevant for therapeutic applications in neurodegenerative diseases .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialCyclobutane derivativesInhibitory against E. coli
AntitumorCyclobutane alkaloidsInduces apoptosis in cancer cells
NeuroprotectiveSpecific cyclobutane alkaloidsIncreases NGF mRNA expression

The mechanisms through which this compound exerts its biological effects may include:

  • Cell Membrane Disruption : Similar to other cyclobutane derivatives, it may disrupt bacterial cell membranes.
  • Apoptosis Induction : It may activate apoptotic pathways in cancer cells.
  • Neurotrophic Effects : Potential enhancement of neurotrophic factors could support neuronal health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of N,3-Dimethylcyclobutanamine hydrochloride, highlighting differences in substituents and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N,3-Dimethylcyclobutanamine HCl 115419 C₆H₁₄ClN 135.64* Methyl (N, 3-position)
3-Methylcyclobutanamine HCl 1093951-55-3 C₅H₁₀ClN 119.59 Methyl (3-position)
3,3-Dimethylcyclobutanamine HCl 1284247-23-9 C₆H₁₄ClN 135.64 Methyl (3,3-position)
3,3-Difluoro-1-Methylcyclobutanamine HCl 1408076-03-8 C₅H₉F₂N 121.13 Methyl (1-position), Difluoro (3,3-position)
3-Chloro-N,N-dimethylpropane-1-amine HCl 5407-04-5 C₅H₁₁Cl₂N 148.07 Chloropropyl, dimethylamine

Note: *Molecular weight for N,3-Dimethylcyclobutanamine HCl is inferred from structurally identical 3,3-Dimethylcyclobutanamine HCl .

Key Observations :

  • Chlorine () raises reactivity, making it useful in alkylation reactions.
  • Ring Strain : Cyclobutane derivatives (e.g., ) exhibit higher ring strain than linear amines (), affecting conformational flexibility and synthetic accessibility.
Physicochemical Properties
  • Solubility : N,3-Dimethylcyclobutanamine HCl’s compact structure likely improves aqueous solubility compared to bulkier analogues like N-[3-(Benzyloxy)benzyl]-2-butanamine HCl (), which has a benzyloxy group reducing hydrophilicity.
  • Melting Points : Cyclobutane derivatives generally exhibit higher melting points due to ring strain and close-packing crystal structures. For example, 3,3-Dimethylcyclobutanamine HCl may have a higher melting point than linear 3-Chloro-N,N-dimethylpropane-1-amine HCl .

Functional Differences :

  • Pharmaceutical Use : Fluorinated and cyclobutane derivatives () are prioritized for targeted drug design due to their metabolic stability.
  • Industrial Use : Chlorinated amines () are more common in polymer and surfactant industries.
Analytical Characterization
  • HPLC Methods : RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is standard for purity analysis, as validated for amitriptyline HCl (). Retention times vary with hydrophobicity; e.g., difluoro derivatives () may elute earlier than chlorinated analogues.
  • NMR Data : ¹H-NMR spectra for cyclobutane derivatives show distinct ring proton signals (δ 1.0–3.0 ppm), while methylene groups in linear amines () appear upfield .

Preparation Methods

Cyclobutane Ring Construction and Substitution Strategies

The synthesis of cyclobutane derivatives such as N,3-Dimethylcyclobutanamine hydrochloride typically begins with the formation of the cyclobutane ring, often via cycloaddition or ring-closing methods, followed by functional group modifications.

  • [2+2] Cycloaddition Approach :
    A common method involves the thermal [2+2] cycloaddition between alkynes and ketenes to form cyclobutenones, which serve as versatile intermediates for further functionalization. For example, the reaction of 1-pentyne with ketene (generated in situ) yields dichlorocyclobutenone intermediates. These intermediates can be further elaborated to introduce substituents and amine groups while preserving the strained cyclobutane core.

  • Enantioselective Functionalization of Cyclobutenones :
    Enantioselective synthesis routes have been developed to access chiral 2,3-disubstituted cyclobutanones, which are structurally related to N,3-Dimethylcyclobutanamine. These involve sequential conjugate addition and cross-coupling reactions on cyclobutenone substrates, enabling precise installation of methyl and amino substituents.

Formation of the Hydrochloride Salt

The final step in the preparation involves converting the free amine into its hydrochloride salt for enhanced stability and crystallinity:

  • Salt Formation :
    Treatment of N,3-Dimethylcyclobutanamine with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) results in precipitation of the hydrochloride salt. This step is straightforward and typically yields a stable, isolable product.

Comparative Table of Preparation Steps and Conditions

Step Method / Reagents Conditions Notes
Cyclobutane ring formation Thermal [2+2] cycloaddition (alkyne + ketene) Room temperature to reflux Yields cyclobutenone intermediates
Introduction of azide group Azidation of cyclobutanone intermediate Controlled temperature, inert atmosphere Avoids ring-opening, safer amine precursor
Reduction of azide to amine Hydride reagents (e.g., LiAlH4) Anhydrous, low temperature Converts azide to primary amine
Methylation of amine Alkylation with methyl halides Basic conditions, mild heating Yields N-methylated amine derivative
Hydrochloride salt formation Treatment with HCl Room temperature, solvent medium Produces stable crystalline hydrochloride

Q & A

Q. What are the standard synthetic routes for preparing N,3-Dimethylcyclobutanamine hydrochloride, and how are intermediates characterized?

Methodological Answer: A common synthesis involves cyclization and subsequent HCl salt formation. For example, a reaction starting with a cyclobutanamine precursor is treated with methylating agents (e.g., methyl iodide) under basic conditions, followed by HCl addition in dioxane to form the hydrochloride salt . Key intermediates are characterized using 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for amine protons, δ 2.54 ppm for methyl groups) and monitored for purity via HPLC or mass spectrometry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: 1H-NMR^1 \text{H-NMR} in DMSO-d6 is critical for structural confirmation, with peaks corresponding to cyclobutane protons (δ 3.86–3.89 ppm) and methyl groups (δ 2.54 ppm) . Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or elemental analysis. For trace impurities, LC-MS with electrospray ionization is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity values across different synthesis protocols?

Methodological Answer: Discrepancies (e.g., 95% purity vs. 100% yield) often arise from variations in purification methods (e.g., recrystallization solvents) or analytical sensitivity. To reconcile

  • Compare reaction conditions (temperature, solvent polarity) .
  • Validate purity assays (e.g., NMR integration vs. HPLC area-under-curve) .
  • Conduct spiking experiments with known impurities to identify unresolved peaks .

Q. What strategies optimize reaction conditions for scalable synthesis of this compound?

Methodological Answer: Use factorial design of experiments (DoE) to test variables:

  • Temperature : Room temperature vs. controlled heating (40–60°C) to balance reaction rate and byproduct formation .
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility but may require post-reaction solvent swaps for HCl salt precipitation .
  • Catalysts : Screen Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stress : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
  • Humidity : Expose to 75% relative humidity; assess hygroscopicity and hydrolysis byproducts .
  • Light Sensitivity : Use UV/Vis spectroscopy to track photodegradation under ICH Q1B guidelines .

Q. What mechanistic insights can be gained from studying the cyclization step in this compound synthesis?

Methodological Answer: Employ isotopic labeling (e.g., 13C^{13}\text{C}-methyl groups) to track bond formation during cyclization. Computational modeling (DFT or MD simulations) can identify transition states and energetically favorable pathways . Validate hypotheses with kinetic studies (e.g., rate constants under varying pH) .

Methodological Considerations

  • Synthetic Reproducibility : Always report solvent batch sources (e.g., dioxane purity) and drying protocols, as trace water can hinder HCl salt formation .
  • Data Validation : Cross-reference NMR assignments with literature databases (e.g., PubChem ) to avoid misassignments.
  • Safety : Use respiratory protection and gloves when handling HCl gas or concentrated solutions, per OSHA guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.